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Compound of Interest |

Compound Name:

CAS No.:

Cat. No.:

\

Bromochloroacetic acid

68238-35-7

B3428513

{ Get Quote

Introduction & Chemical Rationale

Bromochloroacetic acid (BCAA) is a mixed haloacetic acid featuring a chiral

-carbon substituted with both bromine and chlorine. Unlike symmetrical alkylating agents (e.g.,
bromoacetic acid), BCAA offers a chemoselective electrophilic site.

Key Chemical Properties

Property Value Relevance to Protocol
Formula Bifunctional electrophile
Bromide ( Br is approx. 50-100x more
Leaving Groups ), Chloride ( labile than Cl in
) reactions.
Exists as an anion
pKa ~1.3-14 (carboxylate) at physiological
pH.
o Yes (Racemic mixture Enantioselective alkylation
Chirality

standard)

results in Walden inversion.
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The "Soft Electrophile” Advantage

BCAA is classified as a "soft electrophile.” In biological systems, it preferentially targets soft
nucleophiles (thiol groups of cysteine) over hard nucleophiles (amino groups of lysine or DNA
bases) under physiological conditions. This property makes it an excellent tool for modeling
oxidative stress and inhibiting GAPDH via active-site alkylation.

Mechanism of Action: The Leaving Group Hierarchy

The utility of BCAA lies in the kinetic hierarchy of its leaving groups. In a bimolecular
nucleophilic substitution (

), the carbon-bromine bond is significantly weaker and more polarizable than the carbon-
chlorine bond.

Reaction Logic:

Primary Alkylation: Nucleophile (
) attacks the
-carbon.

o Selectivity: Bromide is displaced exclusively under mild conditions (

to

).

e Product: An

-chloro-carboxylic acid derivative (
).

o Secondary Potential: The remaining chlorine atom allows for a second, slower substitution at
higher temperatures, potentially acting as a short-range crosslinker.

Visualizing the Reaction Pathway
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Br leaves > 50x faster than Cl
i ) Major Product
-1 Nu- attack Transition State A Br displacement (a-Chloro Derivative)
(Fast (Low Energy Barrier) + B

(BCAA)

------ Minor Product

Transition State B Cl displacement p| (a-Bromo Derivative)

(High Energy Barrier) +Cl

Click to download full resolution via product page

Caption: Kinetic hierarchy of BCAA alkylation. The reaction proceeds predominantly via
bromide displacement, yielding an

-chloro adduct.

Experimental Protocols
Protocol A: Selective S-Alkylation of Proteins (Cysteine
Modification)

Application: Mimicking DBP-induced toxicity; GAPDH inhibition studies; Cysteine mapping.
Rationale: At neutral pH, cysteine thiols (

) are partially deprotonated and highly nucleophilic. BCAA will selectively alkylate exposed
cysteines before reacting with amines.

Materials:

e Protein of interest (e.g., GAPDH,
).

o Buffer:

HEPES or Phosphate Buffer, pH 7.5 (Avoid Tris if high concentrations are used, though S-
alkylation is faster than N-alkylation).

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b3428513?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

« Reagent:

BCAA stock in water (Prepare fresh; neutralize to pH 7 with dilute NaOH if acid form is
used).

e Quench:

Dithiothreitol (DTT) or

-Mercaptoethanol.

Step-by-Step Workflow:

Equilibration: Dilute protein to

in Buffer (pH 7.5). Keep on ice.

e Addition: Add BCAA stock to a final concentration of

(10x to 100x molar excess depending on cysteine accessibility).
 Incubation: Incubate at

for 30—-60 minutes.

o Note: Do not heat. Heating may promote non-specific N-alkylation or Cl-displacement.
e Quenching: Stop reaction by adding DTT to a final concentration of

. Incubate for 5 minutes.
 Purification: Remove excess reagents via desalting column (e.g., PD-10) or dialysis.
 Validation: Analyze via Mass Spectrometry. Look for a mass shift of

(Addition of

group:

)
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Protocol B: Synthetic N-Alkylation (Preparation of -
Chloro-Glycine Derivatives)

Application: Creating synthetic intermediates where a secondary electrophilic site (Cl) is
preserved for later derivatization.

Materials:

e Primary Amine (

« BCAA(

).

» Base: Diisopropylethylamine (DIPEA) (

).

¢ Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Workflow:
» Dissolution: Dissolve the amine and DIPEA in anhydrous DCM at

under inert atmosphere (

).

» Controlled Addition: Add BCAA (dissolved in minimal DCM) dropwise over 10 minutes.
o Critical: Maintain
to ensure kinetic selectivity for Br displacement.
e Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (
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) for 2—4 hours.

e Monitoring: Monitor by TLC or LC-MS. The product will be the mono-alkylated amine (

)

o Warning: If the reaction runs too long or too hot, the amine may displace the Chlorine as
well, leading to double alkylation or polymerization.

o Workup: Wash with

HCI (to remove unreacted amine/DIPEA), then Brine. Dry over

o Storage: The

-chloro product is reactive. Store at

Safety & Handling (Critical)

BCAA is a Category 2B Carcinogen (Reasonably anticipated to be a human carcinogen). It is a
potent alkylating agent that can modify DNA.

e Engineering Controls: ALWAYS use a certified chemical fume hood.
o PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

o Deactivation: Quench spills or excess reagent with a solution of 10% Sodium Thiosulfate
mixed with dilute NaOH. This nucleophilic mixture rapidly displaces both halogens, rendering
the molecule less toxic (forming thiosulfate adducts).

Troubleshooting Guide
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Issue Probable Cause Solution

Pre-treat protein with
Protein thiols are oxidized
(disulfides). TCEP, then remove TCEP

before adding BCAA.

Low Yield (Protein)

Reduce BCAA equivalents;

Multiple Alkylations Excess BCAA or high strictly control temp at
temperature.
] ) ) Ensure pH > 6.0 so BCAA
o pH is too low (Acid form is less )
Precipitation exists as the soluble
soluble). )
carboxylate anion.[1]
Remember Cl has a 3:1 ratio (
). The product will show a
Mass Spec Confusion Isotope patterns. distinct Cl isotope pattern,
unlike the starting material
(Br+Cl pattern).
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(General reference for haloacetic acid alkylation kinetics).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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